An In-depth Technical Guide to 3-(4-tert-butylphenyl)oxolan-3-ol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-(4-tert-butylphenyl)oxolan-3-ol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-tert-butylphenyl)oxolan-3-ol is a tertiary alcohol containing a substituted aromatic ring and a tetrahydrofuran moiety. As a member of a class of compounds with potential applications in medicinal chemistry and materials science, a thorough understanding of its chemical and physical properties, as well as robust methods for its synthesis and characterization, is essential for its exploration in drug discovery and development. The presence of the bulky tert-butyl group and the polar hydroxyl and ether functionalities imparts a unique combination of lipophilicity and hydrophilicity, which can significantly influence its biological activity and material properties. This guide provides a comprehensive overview of the key technical aspects of 3-(4-tert-butylphenyl)oxolan-3-ol, offering insights into its synthesis, and detailed protocols for its analytical characterization.
Chemical and Physical Properties
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₁₄H₂₀O₂ | Calculated |
| Molecular Weight | 220.31 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar aromatic compounds |
| Melting Point | 80 - 100 °C | Based on the melting point of 4-tert-butylphenol (99 °C)[1] |
| Boiling Point | > 250 °C | Extrapolated from the boiling point of 3-hydroxytetrahydrofuran (179-181 °C) and the addition of the bulky aromatic group[2][3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | General solubility of aromatic alcohols |
| logP | ~3.5 | Estimated based on structural similarity to related compounds |
Synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol
A plausible and efficient method for the synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from a substituted aryl halide with a suitable cyclic ketone or lactone.
Proposed Synthetic Route: Grignard Reaction
The synthesis can be achieved by reacting 4-tert-butylphenylmagnesium bromide with tetrahydrofuran-3-one. The Grignard reagent is prepared in situ from 1-bromo-4-(tert-butyl)benzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[4]
Reaction Scheme:
-
Formation of the Grignard Reagent:
-
1-bromo-4-(tert-butyl)benzene + Mg → 4-tert-butylphenylmagnesium bromide
-
-
Reaction with Tetrahydrofuran-3-one:
-
4-tert-butylphenylmagnesium bromide + Tetrahydrofuran-3-one → 3-(4-tert-butylphenyl)oxolan-3-ol (after acidic workup)
-
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1-bromo-4-(tert-butyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Tetrahydrofuran-3-one
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Methodology:
-
Grignard Reagent Formation: a. Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Add a small crystal of iodine to the magnesium to activate the surface.[5] d. In the dropping funnel, prepare a solution of 1-bromo-4-(tert-butyl)benzene in anhydrous diethyl ether. e. Add a small amount of the bromide solution to the magnesium and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[5] f. Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed.
-
Reaction with Tetrahydrofuran-3-one: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of tetrahydrofuran-3-one in anhydrous diethyl ether. c. Add the tetrahydrofuran-3-one solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. b. Separate the organic layer and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(4-tert-butylphenyl)oxolan-3-ol via Grignard reaction.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-(4-tert-butylphenyl)oxolan-3-ol.
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the ortho- and meta-protons of the 1,4-disubstituted benzene ring.
-
Tetrahydrofuran Protons: A series of multiplets between δ 1.8-4.0 ppm. The protons on the carbons adjacent to the oxygen will be shifted downfield.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.
-
Hydroxyl Proton: A broad singlet with a variable chemical shift, typically between δ 1.5-4.0 ppm, which will disappear upon D₂O exchange.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the tert-butyl group and the carbon attached to the oxolanol ring will be quaternary and show weaker signals.
-
Tertiary Carbinol Carbon: A key diagnostic signal for the quaternary carbon bearing the hydroxyl group, expected in the range of δ 70-85 ppm.
-
Tetrahydrofuran Carbons: Signals for the methylene carbons of the tetrahydrofuran ring, typically in the range of δ 25-70 ppm.
-
tert-Butyl Carbons: A quaternary carbon signal around δ 34 ppm and a methyl carbon signal around δ 31 ppm.
DEPT-135 Spectroscopy: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The quaternary carbons, including the carbinol carbon, will be absent, confirming their assignment.
-
Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. For D₂O exchange, acquire a ¹H NMR spectrum, then add 1-2 drops of D₂O, shake the tube, and re-acquire the spectrum.
-
Data Acquisition: a. Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Typical parameters for ¹H NMR: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds. c. Typical parameters for ¹³C NMR: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 220 is expected to be weak or absent, which is characteristic of tertiary alcohols.[3][6][7]
-
Alpha-Cleavage: The most prominent fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon.[8] This would result in the loss of an ethyl group from the ring or the 4-tert-butylphenyl group. Loss of the largest alkyl group is often favored.
-
Dehydration: A peak corresponding to the loss of a water molecule ([M-18]⁺) at m/z = 202 may be observed.[8]
-
Fragments from the Aromatic Ring: A prominent peak at m/z = 133 corresponding to the tert-butylphenyl cation is expected.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to observe the molecular ion or a protonated/sodiated adduct.
-
Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 3-(4-tert-butylphenyl)oxolan-3-ol and for its quantification.
Method Development Considerations:
-
Stationary Phase: A reversed-phase C18 or a Phenyl column would be suitable for this aromatic compound.[9] Phenyl columns can offer unique selectivity through π-π interactions with the aromatic ring.[9]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[10][11] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm) would be appropriate.
-
Sample Preparation: a. Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions for calibration if quantification is required. c. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Characterization Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization of 3-(4-tert-butylphenyl)oxolan-3-ol.
Safety Information
No specific safety data for 3-(4-tert-butylphenyl)oxolan-3-ol is currently available. However, based on the structurally related compound, 4-tert-butylphenol, appropriate precautions should be taken. 4-tert-butylphenol is known to cause skin irritation and serious eye damage.[2] It is also suspected of damaging fertility and is very toxic to aquatic life with long-lasting effects.[2]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: The safety information provided is based on a structurally similar compound and should be used as a guideline. A full safety assessment should be conducted before handling 3-(4-tert-butylphenyl)oxolan-3-ol.
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